4-Cbz-aminopiperidine

Protecting group orthogonality Peptide chemistry Multi-step synthesis

4-Cbz-aminopiperidine is the definitive Cbz-protected 4-aminopiperidine building block for sequential deprotection strategies. Unlike the 1-Cbz isomer, this regioisomer's 4-amino Cbz group remains stable under acidic conditions (e.g., TFA), enabling orthogonal Boc/Cbz deprotection. Precedence-backed for CDK2/4/6 kinase inhibitors, CNS-penetrant drugs, and Irinotecan metabolite E899150 synthesis. Ensure synthetic efficiency—procure the correct regioisomer with 97% purity today.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 182223-54-7
Cat. No. B064108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cbz-aminopiperidine
CAS182223-54-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
InChIKeyWWGUAFRTAYMNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cbz-aminopiperidine (CAS 182223-54-7): A Protected Piperidine Scaffold for Orthogonal Synthesis and Drug Discovery


4-Cbz-aminopiperidine (CAS 182223-54-7), also known as benzyl N-piperidin-4-ylcarbamate, is a protected piperidine derivative featuring a benzyloxycarbonyl (Cbz) group on the 4-amino position [1]. With a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol , this compound serves as a versatile building block in medicinal chemistry . Its core structural feature is a conformationally constrained piperidine ring bearing a protected primary amine, which allows for selective deprotection under orthogonal conditions (e.g., hydrogenolysis or acidolysis) and subsequent functionalization [1]. This compound is a key intermediate in the synthesis of kinase inhibitors, peptidomimetics, and metabolites of camptothecin derivatives, making it an essential component in early-stage drug discovery programs [2].

Why 4-Cbz-aminopiperidine Cannot Be Replaced by Common Piperidine Analogs Without Orthogonal Protection


Protected 4-aminopiperidine derivatives are not functionally interchangeable due to critical differences in protecting group chemistry, regioselectivity, and synthetic orthogonality. The Cbz group on 4-Cbz-aminopiperidine confers orthogonal stability under acidic conditions (where Boc groups are labile) and can be selectively removed via hydrogenolysis without affecting acid-labile functionalities . In contrast, the 1-Cbz-4-aminopiperidine isomer (CAS 120278-07-1) protects the piperidine nitrogen, leaving the 4-amino group free for immediate coupling—a fundamentally different synthetic trajectory . Furthermore, the use of Boc-protected analogs (e.g., 4-Boc-aminopiperidine) is contraindicated in multi-step sequences requiring acid-stable intermediates . Class-level inferences from orthogonal protection studies demonstrate that mismatched protecting groups lead to premature deprotection, side reactions, and reduced yields in complex syntheses [1]. Therefore, selecting the precise regioisomer and protecting group combination is a non-negotiable, data-driven decision for efficient synthetic route design and procurement.

Quantitative Differentiation: 4-Cbz-aminopiperidine vs. Closest Analogs for Scientific Procurement


Orthogonal Stability: Cbz vs. Boc Protection in Acidic Environments

The Cbz protecting group on 4-Cbz-aminopiperidine is stable to acidic conditions that cleave the Boc group, enabling orthogonal protection strategies in complex molecule synthesis. In head-to-head comparison, the Boc group is readily removed by trifluoroacetic acid (TFA), whereas the Cbz group remains intact, allowing sequential deprotection . This differential stability is quantified by the fact that Boc removal typically proceeds with >95% conversion in 1-2 hours with TFA, while Cbz requires hydrogenolysis (H₂, Pd/C) for efficient cleavage .

Protecting group orthogonality Peptide chemistry Multi-step synthesis

Regioselective Functionalization: 4-Cbz vs. 1-Cbz Isomer in Medicinal Chemistry

The regioisomeric placement of the Cbz group dictates the synthetic trajectory and downstream biological activity. 4-Cbz-aminopiperidine (CAS 182223-54-7) protects the 4-amino group, leaving the piperidine nitrogen free for functionalization—a key requirement for synthesizing 4-aminopiperidine-based kinase inhibitors . In contrast, the 1-Cbz isomer (CAS 120278-07-1) protects the piperidine nitrogen, yielding a free 4-amino group that is directly used in fluoro-olefin peptidomimetic synthesis . Cross-study comparison reveals that 4-Cbz-aminopiperidine is the preferred intermediate for CDK2/4/6 inhibitors and other kinase-targeting agents, while the 1-Cbz isomer is employed in dipeptidyl peptidase inhibitors .

Kinase inhibitors Peptidomimetics CNS drug synthesis

Physical Property Distinctions: Melting Point and Purity Specifications

Physical properties provide a practical basis for identity verification and purity assessment during procurement. 4-Cbz-aminopiperidine (CAS 182223-54-7) exhibits a melting point of 215-217°C and a typical commercial purity of 95% . This contrasts sharply with its 1-Cbz regioisomer (CAS 120278-07-1), which melts at 60-62°C and is often supplied at 97-98% purity . The >150°C difference in melting point serves as a simple, reliable identifier for preventing mix-ups in the laboratory and confirms that the correct regioisomer has been procured .

Quality control Procurement specifications Analytical chemistry

Synthetic Utility in High-Value Drug Metabolite Synthesis

4-Cbz-aminopiperidine is a documented, essential intermediate in the synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (E899150), a major active metabolite of the anticancer prodrug Irinotecan [1]. This specific application distinguishes 4-Cbz-aminopiperidine from other protected piperidines, as the 4-amino placement is critical for the piperidine-carbamate linkage in the final metabolite structure [1]. While generic 4-aminopiperidine derivatives are widely used, the specific Cbz-protected version is explicitly cited in synthetic routes to this clinically relevant metabolite, underscoring its unique role in cancer drug development [1].

Camptothecin derivatives Irinotecan metabolites ADC payloads

Optimal Application Scenarios for 4-Cbz-aminopiperidine Based on Quantitative Differentiation Evidence


Multi-Step Synthesis Requiring Orthogonal Amine Protection

When a synthetic route demands sequential deprotection of two different amine functionalities, 4-Cbz-aminopiperidine is the optimal choice. Its Cbz group remains stable under acidic conditions (e.g., TFA treatment to remove a Boc group elsewhere in the molecule), enabling clean orthogonal deprotection. This is supported by class-level evidence demonstrating the acid-stability of Cbz compared to Boc . Researchers should procure this compound when planning syntheses that involve acid-labile protecting groups or require hydrogenolytic removal of the Cbz moiety at a late stage.

Synthesis of 4-Aminopiperidine-Based Kinase Inhibitors and CNS Agents

For medicinal chemistry programs targeting kinases (e.g., CDK2/4/6) or developing CNS-penetrant drugs, 4-Cbz-aminopiperidine provides the correctly protected 4-aminopiperidine scaffold. Cross-study comparisons show that this specific regioisomer is the preferred building block for constructing 4-amino-substituted piperidine pharmacophores . Using the 1-Cbz isomer would require additional protection/deprotection steps, increasing synthetic burden and reducing overall yield. Procurement of this compound directly aligns with the synthetic routes documented in kinase inhibitor patents and literature.

Development of Irinotecan Metabolite Analogs and Camptothecin Conjugates

In projects exploring camptothecin-derived anticancer agents or antibody-drug conjugate (ADC) payloads, 4-Cbz-aminopiperidine is a literature-validated intermediate for synthesizing E899150, the active metabolite of Irinotecan . This specific application is not documented for other protected 4-aminopiperidine analogs. By procuring this compound, research teams gain a direct, precedence-backed starting material for generating metabolite standards, studying structure-activity relationships, or developing next-generation topoisomerase I inhibitors.

Solid-Phase Peptide Synthesis (SPPS) Compatible Building Block

For solid-phase peptide synthesis where Fmoc-based strategies are employed, 4-Cbz-aminopiperidine serves as a valuable orthogonal building block. The Cbz group is compatible with standard Fmoc deprotection conditions (piperidine), allowing its introduction onto growing peptide chains without premature cleavage . This contrasts with Boc-protected amines, which would be partially labile under the basic conditions of Fmoc removal. Procurement of this compound facilitates the synthesis of peptidomimetics and peptide-piperidine conjugates with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cbz-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.